molecular formula C13H20O B2369515 3-(4-Ethylphenyl)-2-methylbutan-1-ol CAS No. 2248358-23-6

3-(4-Ethylphenyl)-2-methylbutan-1-ol

Cat. No. B2369515
CAS RN: 2248358-23-6
M. Wt: 192.302
InChI Key: KMWCDLLCEQTJHH-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-methylbutan-1-ol is a chiral compound that belongs to the family of alcohols. It is commonly known as homatropine alcohol and is widely used in scientific research. This compound has unique properties that make it useful in various applications, including pharmaceuticals, cosmetics, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methylbutan-1-ol is mainly attributed to its ability to act as a chiral auxiliary. It can selectively control the stereochemistry of a reaction and enhance the yield of the desired product. This compound can also act as a chiral ligand in asymmetric catalysis, making it useful in the synthesis of chiral compounds.
Biochemical and Physiological Effects
3-(4-Ethylphenyl)-2-methylbutan-1-ol has no significant biochemical or physiological effects on the human body. It is considered safe for use in scientific research and does not pose any health risks.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Ethylphenyl)-2-methylbutan-1-ol in lab experiments is its ability to selectively control the stereochemistry of a reaction. This compound can also enhance the yield of the desired product, making it useful in organic synthesis. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-(4-Ethylphenyl)-2-methylbutan-1-ol in scientific research. One of the most promising areas is in the synthesis of chiral compounds for use in pharmaceuticals. This compound can also be used in the development of new catalysts for asymmetric catalysis. Additionally, further research can be conducted on the potential applications of this compound in other areas of organic synthesis.
Conclusion
3-(4-Ethylphenyl)-2-methylbutan-1-ol is a chiral compound that has a wide range of applications in scientific research. Its ability to selectively control the stereochemistry of a reaction makes it useful in organic synthesis, especially in the synthesis of chiral compounds. This compound has no significant biochemical or physiological effects on the human body and is considered safe for use in scientific research. There are several future directions for the use of this compound in various applications, including the synthesis of pharmaceuticals and the development of new catalysts for asymmetric catalysis.

Synthesis Methods

The synthesis of 3-(4-Ethylphenyl)-2-methylbutan-1-ol involves the reaction of homatropine methylbromide with sodium borohydride in ethanol. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of this synthesis method is high, and the product obtained is of high purity.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methylbutan-1-ol has a wide range of applications in scientific research. It is used as a chiral auxiliary in organic synthesis, especially in the synthesis of chiral compounds. It is also used as a building block in the synthesis of various pharmaceuticals, including anticholinergics and antihistamines.

properties

IUPAC Name

3-(4-ethylphenyl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-12-5-7-13(8-6-12)11(3)10(2)9-14/h5-8,10-11,14H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWCDLLCEQTJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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